2-Bromo-5-cyclopropylpyridine
Overview
Description
2-Bromo-5-cyclopropylpyridine is an organic compound with the molecular formula C8H8BrN. It is a derivative of pyridine, where a bromine atom is substituted at the second position and a cyclopropyl group at the fifth position. This compound is often used as an intermediate in organic synthesis due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-cyclopropylpyridine can be achieved through several methods. One common method involves the reaction of pyridine with cyclopropylmagnesium bromide to form this compound magnesium salt. This intermediate is then treated with an acid, such as hydrochloric acid, to yield the final product .
Another method involves the Sandmeyer reaction, where 2-amino-5-cyclopropylpyridine reacts with organic nitrites in the presence of copper (II) halides in various organic solvents. This method has been optimized for high yields and is commonly used in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-cyclopropylpyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Suzuki Coupling: Typical conditions involve palladium catalysts and bases such as potassium carbonate in organic solvents like tetrahydrofuran or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki coupling, the product is typically a biaryl compound .
Scientific Research Applications
2-Bromo-5-cyclopropylpyridine is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: It is a precursor in the synthesis of drugs with potential therapeutic applications.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-5-cyclopropylpyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-cyclopropylpyridine: Similar in structure but with the bromine and cyclopropyl groups at different positions.
2-Chloro-5-cyclopropylpyridine: Similar but with a chlorine atom instead of bromine.
Uniqueness
2-Bromo-5-cyclopropylpyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in certain synthetic applications where other compounds may not be as effective .
Properties
IUPAC Name |
2-bromo-5-cyclopropylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c9-8-4-3-7(5-10-8)6-1-2-6/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHBRVOAPMMHIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671758 | |
Record name | 2-Bromo-5-cyclopropylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142197-14-5 | |
Record name | 2-Bromo-5-cyclopropylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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